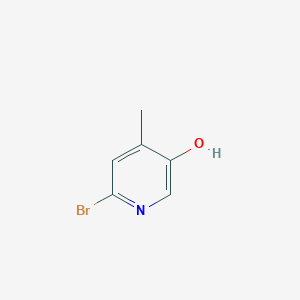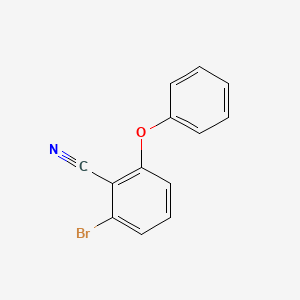
5-Bromo-2-methoxy-3-(trifluoromethyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-methoxy-3-(trifluoromethyl)benzonitrile is a chemical compound with the CAS Number 1445995-71-0 . It has a molecular weight of 280.04 . The IUPAC name for this compound is 5-bromo-2-methoxy-3-(trifluoromethyl)benzonitrile .
Molecular Structure Analysis
The InChI code for 5-Bromo-2-methoxy-3-(trifluoromethyl)benzonitrile is1S/C9H5BrF3NO/c1-15-8-5(4-14)2-6(10)3-7(8)9(11,12)13/h2-3H,1H3 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
5-Bromo-2-methoxy-3-(trifluoromethyl)benzonitrile is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Relay Propagation of Crowding
Schlosser et al. (2006) investigated the effects of substituents on the steric hindrance in halogenated benzonitriles, including molecules similar to 5-Bromo-2-methoxy-3-(trifluoromethyl)benzonitrile. They found that the introduction of a methoxy group at specific positions can significantly influence the reactivity of the molecule due to steric pressure (Schlosser et al., 2006).
Nucleophilic Substitution in Brominated Compounds
Shainyan et al. (1993) explored the bromination of methoxy-substituted benzylidenefluorenes, which is relevant for understanding the reactivity of similar compounds like 5-Bromo-2-methoxy-3-(trifluoromethyl)benzonitrile in nucleophilic substitution reactions (Shainyan et al., 1993).
Photoreactions of Benzonitriles
Gilgen et al. (1975) studied the photoinduced reactions of various benzonitriles, providing insights into the photochemical behavior of compounds like 5-Bromo-2-methoxy-3-(trifluoromethyl)benzonitrile (Gilgen et al., 1975).
Applications in Photodynamic Therapy
Pişkin et al. (2020) synthesized and characterized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, including a derivative with structural similarities to 5-Bromo-2-methoxy-3-(trifluoromethyl)benzonitrile. These compounds exhibit potential in photodynamic therapy for cancer treatment (Pişkin et al., 2020).
Regiospecific Bromination in Organic Synthesis
Martins (2002) reported the regiospecific bromination of methoxy-substituted compounds, which could be relevant for the synthesis of complex organic molecules, including those related to 5-Bromo-2-methoxy-3-(trifluoromethyl)benzonitrile (Martins, 2002).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary targets of 5-Bromo-2-methoxy-3-(trifluoromethyl)benzonitrile are currently unknown .
Mode of Action
It is known that the trifluoromethyl group in organic compounds often contributes to their biological activity .
Result of Action
The molecular and cellular effects of 5-Bromo-2-methoxy-3-(trifluoromethyl)benzonitrile’s action are currently unknown
Action Environment
It is known that many factors, such as temperature, ph, and the presence of other chemicals, can influence the action of a compound .
Eigenschaften
IUPAC Name |
5-bromo-2-methoxy-3-(trifluoromethyl)benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF3NO/c1-15-8-5(4-14)2-6(10)3-7(8)9(11,12)13/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRRKLNIALUYHQU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1C(F)(F)F)Br)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801218228 |
Source


|
| Record name | Benzonitrile, 5-bromo-2-methoxy-3-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801218228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1445995-71-0 |
Source


|
| Record name | Benzonitrile, 5-bromo-2-methoxy-3-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1445995-71-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzonitrile, 5-bromo-2-methoxy-3-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801218228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Bromo-6-nitro-4-[(trifluoromethyl)thio]phenol](/img/structure/B1379992.png)
![Bis[3-(trifluoromethyl)phenyl] sulfate](/img/structure/B1379994.png)







![tert-butyl N-[2-(2-chloroethoxy)ethyl]carbamate](/img/structure/B1380007.png)


